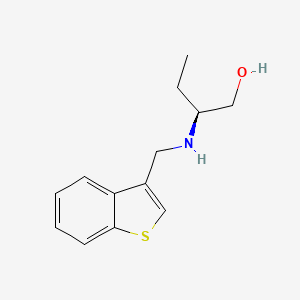![molecular formula C17H19N3O2 B7646276 4-[[4-(dimethylamino)benzoyl]amino]-N-methylbenzamide](/img/structure/B7646276.png)
4-[[4-(dimethylamino)benzoyl]amino]-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[4-(dimethylamino)benzoyl]amino]-N-methylbenzamide, also known as DMABN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMABN is a member of the benzamide family and has a molecular formula of C17H20N4O2. In
Aplicaciones Científicas De Investigación
4-[[4-(dimethylamino)benzoyl]amino]-N-methylbenzamide has been extensively studied for its potential applications in various fields, including cancer research, drug development, and photodynamic therapy. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, a process of programmed cell death. This compound has also been studied for its potential as a photosensitizer in photodynamic therapy, a treatment that uses light to activate a photosensitizing agent to destroy cancer cells. In drug development, this compound has been explored as a potential lead compound for the development of novel anticancer drugs.
Mecanismo De Acción
The mechanism of action of 4-[[4-(dimethylamino)benzoyl]amino]-N-methylbenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. This compound has been shown to inhibit the activity of protein kinase C, an enzyme that plays a critical role in the regulation of cell growth and proliferation. This compound has also been shown to inhibit the activity of phosphatidylinositol 3-kinase, a signaling pathway involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell growth and proliferation, and the activation of immune cells. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[[4-(dimethylamino)benzoyl]amino]-N-methylbenzamide has several advantages for lab experiments, including its relatively simple synthesis method and its potential as a lead compound for the development of novel anticancer drugs. However, this compound also has several limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 4-[[4-(dimethylamino)benzoyl]amino]-N-methylbenzamide, including the development of novel anticancer drugs based on this compound, the exploration of its potential as a photosensitizer in photodynamic therapy, and the investigation of its anti-inflammatory effects in the treatment of various inflammatory diseases. Further research is also needed to fully understand the mechanism of action of this compound and to determine its potential toxicity in vivo.
Métodos De Síntesis
4-[[4-(dimethylamino)benzoyl]amino]-N-methylbenzamide can be synthesized using a variety of methods, including the reaction of 4-dimethylaminobenzoyl chloride with N-methylanthranilic acid in the presence of a base such as triethylamine. Other methods include the reaction of N-methylanthranilic acid with 4-dimethylaminobenzoyl chloride in the presence of a catalyst such as N,N-dimethylformamide. The synthesis of this compound is relatively straightforward and can be carried out using standard laboratory equipment.
Propiedades
IUPAC Name |
4-[[4-(dimethylamino)benzoyl]amino]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-18-16(21)12-4-8-14(9-5-12)19-17(22)13-6-10-15(11-7-13)20(2)3/h4-11H,1-3H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIZJXFVFCWZGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(piperazin-1-ylmethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B7646201.png)
![1-[(2-Methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7646204.png)
![N-[2-keto-2-(p-anisidino)ethyl]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7646218.png)


![2-[4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]acetonitrile](/img/structure/B7646248.png)
![1-[(4-Methylsulfanylphenyl)methyl]quinoxalin-2-one](/img/structure/B7646266.png)


![(2R)-2-methyl-3-[[(E)-3-(3-methylphenyl)prop-2-enoyl]amino]propanoic acid](/img/structure/B7646285.png)

![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] thiophene-2-carboxylate](/img/structure/B7646299.png)
![(1R)-N-(pyrimidin-5-ylmethyl)-1-[4-(trifluoromethyl)phenyl]ethanamine](/img/structure/B7646307.png)